4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-methylpiperazin-1-yl)pyrimidine
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Overview
Description
4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-(4-METHYLPIPERAZINO)PYRIMIDINE is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-(4-METHYLPIPERAZINO)PYRIMIDINE typically involves multi-step organic reactions. The starting materials often include difluoromethylated compounds, pyrazoles, and piperazines. The synthetic route may involve:
Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the difluoromethyl group: This step may involve the use of difluoromethylating agents under specific conditions.
Attachment of the pyrazole and piperazine groups: These steps may involve nucleophilic substitution reactions or coupling reactions using catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This includes:
Selection of cost-effective starting materials: .
Optimization of reaction conditions: to maximize yield and purity.
Implementation of purification techniques: such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-(4-METHYLPIPERAZINO)PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or piperazine moieties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated pyrimidine oxides, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological processes.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As an intermediate in the production of agrochemicals or materials.
Mechanism of Action
The mechanism of action of 4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-(4-METHYLPIPERAZINO)PYRIMIDINE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA processes.
Comparison with Similar Compounds
Similar Compounds
4-(TRIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-(4-METHYLPIPERAZINO)PYRIMIDINE: Similar structure with a trifluoromethyl group instead of a difluoromethyl group.
4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-(4-ETHYLPIPERAZINO)PYRIMIDINE: Similar structure with an ethylpiperazine group instead of a methylpiperazine group.
Uniqueness
The uniqueness of 4-(DIFLUOROMETHYL)-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-(4-METHYLPIPERAZINO)PYRIMIDINE lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the difluoromethyl group can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C15H20F2N6 |
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Molecular Weight |
322.36 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-(1,3-dimethylpyrazol-4-yl)-2-(4-methylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C15H20F2N6/c1-10-11(9-22(3)20-10)12-8-13(14(16)17)19-15(18-12)23-6-4-21(2)5-7-23/h8-9,14H,4-7H2,1-3H3 |
InChI Key |
NREYUCQYXFHETH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=CC(=NC(=N2)N3CCN(CC3)C)C(F)F)C |
Origin of Product |
United States |
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